5-(methoxymethyl)-1H-1,2,4-triazole
Overview
Description
5-(methoxymethyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C4H7N3O and its molecular weight is 113.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activity
- The development of new, low-toxic, and highly-efficient medicines is a key focus in pharmaceutical science. Compounds based on S-derivatives of 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione and 5-(3,4,5-threemethoxyphenyl)-1,2,4-triazole-3-thione have been studied for their potential pharmacological activities. Their synthesis involves methods like alkylation, etherification, and nucleophilic substitution, and their structure and physical-chemical properties have been identified through various techniques. These compounds have shown significant antimicrobial activity, particularly when a methoxyphenyl radical is introduced in the 5 position of the triazole nucleus (Samelyuk & Kaplaushenko, 2013).
Antimicrobial Properties
- Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited good to moderate activities against test microorganisms, highlighting the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Anti-Cancer and Molecular Docking Studies
- A detailed study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors revealed their stability and anti-cancer properties. Density functional theory and molecular docking were used to analyze the mechanism behind their anti-cancer properties, indicating that these compounds are potential candidates for anti-cancer activity (Karayel, 2021).
Anti-Inflammatory and Antinociceptive Properties
- Research has shown that 1,2,4-triazoles and their derivatives possess a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This makes the 1,2,4-triazole a significant pharmacophore in medicinal chemistry (Upmanyu et al., 2011).
Multi-Component Synthesis of 1,2,3-Triazoles
- The synthesis of 1,5-disubstituted 1,2,3-triazoles through a metal-free multi-component reaction has been explored. This approach involves primary amines, ketones, and 4-nitrophenyl azide, leading to the formation of heterocyclic aromatic 1,2,3-triazole rings. These compounds also exhibited antibacterial and antifungal activities, indicating their potential use in treating microbial infections (Vo, 2020).
Synthesis of Pyrrolidine Derivatives Bearing 1,2,4-Triazole
- 1,2,4-Triazole scaffolds are significant in drug development, playing a vital role in various clinical drugs. A library of N-substituted pyrrolidine derivatives was synthesized, showcasing a range of biological activities. The core motif of 1,2,4-triazoles in these compounds indicates their importance in developing new pharmacological agents (Prasad et al., 2021).
Physicochemical Properties and Biological Activities
- A study on the physicochemical properties and biological activities of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers has been conducted. These compounds have shown promise in exhibiting antitumor, anti-inflammatory, and antioxidant activities, making them significant for further pharmacological exploration (Sameluk & Kaplaushenko, 2015).
Mechanism of Action
Target of Action
It’s worth noting that triazole compounds are often used in the synthesis of various pharmaceuticals and have been found to exhibit a wide range of biological activities .
Mode of Action
Triazole compounds, in general, are known for their ability to form stable complexes with various enzymes and receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Triazole compounds are known to interact with a variety of biochemical pathways, depending on their specific chemical structure and the biological system in which they are active .
Result of Action
It’s worth noting that triazole compounds have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often influence the activity and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
5-(Methoxymethyl)-1H-1,2,4-triazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleic acid binding proteins, influencing their enzymatic activity and target engagement . These interactions are crucial for modulating biochemical pathways and can affect the overall metabolic processes within the cell.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that modifications at the 5’-position, such as 5’-methoxymethyl, can enhance binding interactions and increase potency . This compound can alter cellular responses, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. Theoretical studies have explored the reaction mechanisms involving methoxymethyl radicals, providing insights into how this compound interacts with other molecules . These interactions are essential for understanding its biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Research on similar compounds has shown that temporal changes can affect their pharmacological profiles and efficacy . Understanding these temporal effects is crucial for optimizing its use in biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that varying dosages can lead to different threshold effects, including potential toxic or adverse effects at high doses . These findings are essential for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are vital for understanding its role in cellular metabolism and its potential impact on overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies on similar compounds have shown that these interactions can affect its localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its biochemical properties and overall efficacy in cellular processes.
Properties
IUPAC Name |
5-(methoxymethyl)-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-8-2-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXPPKJKSSLZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40613976 | |
Record name | 5-(Methoxymethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40613976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23159-59-3 | |
Record name | 5-(Methoxymethyl)-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23159-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Methoxymethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40613976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methoxymethyl)-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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